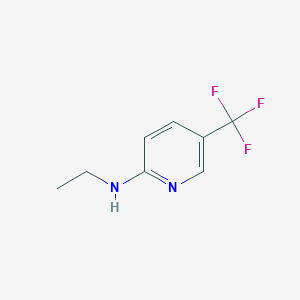

N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEZJBROUSKOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521700 | |

| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89810-00-4 | |

| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-ethyl-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a crucial building block in medicinal chemistry and drug discovery, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides a detailed exploration of the synthesis, purification, and characterization of this compound. We delve into the mechanistic underpinnings of the synthetic route, offer a robust, step-by-step experimental protocol, and detail the analytical techniques required for structural verification and purity assessment. This document is designed to serve as a practical resource for scientists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

Introduction and Significance

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in modern drug design. The CF3 group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethylpyridine (TFMP) scaffold, in particular, is a key structural motif found in numerous active pharmaceutical and agrochemical ingredients[1]. This compound serves as a vital intermediate for the elaboration of more complex molecular architectures, making a reliable and well-characterized synthetic route to this compound essential for researchers in the field. Its derivatives have been investigated for a range of biological activities, highlighting the importance of this structural class in the development of new therapeutics[2][3].

Synthetic Route and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, with ethylamine. However, a more direct and often higher-yielding approach involves the selective N-alkylation of the parent amine, 2-amino-5-(trifluoromethyl)pyridine.

Chosen Synthetic Pathway: N-alkylation of 2-amino-5-(trifluoromethyl)pyridine.

This pathway is favored due to the commercial availability of the starting material and the generally clean reaction profile. The reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of an ethylating agent.

Causality of Reagent Selection:

-

Base (e.g., Sodium Hydride, NaH): A strong base is required to deprotonate the amino group of the starting material, thereby increasing its nucleophilicity. NaH is an excellent choice as it is a non-nucleophilic base and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

-

Ethylating Agent (e.g., Ethyl Iodide, EtI): Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of the iodide ion.

-

Aprotic Polar Solvent (e.g., Tetrahydrofuran, THF): THF is an ideal solvent for this reaction as it is aprotic (will not participate in acid-base reactions) and can effectively solvate the resulting sodium salt of the amine, facilitating the reaction.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system, where successful synthesis is confirmed through rigorous purification and characterization.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-amino-5-(trifluoromethyl)pyridine | 162.11 | 10.0 | 1.62 g |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |

| Ethyl Iodide | 155.97 | 11.0 | 0.68 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated aq. NH4Cl solution | - | - | 20 mL |

| Ethyl Acetate | - | - | 100 mL |

| Brine | - | - | 30 mL |

| Anhydrous Sodium Sulfate | - | - | - |

| Silica Gel (for chromatography) | - | - | - |

Step-by-Step Procedure

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Starting Material Addition: Dissolve 2-amino-5-(trifluoromethyl)pyridine (1.62 g, 10.0 mmol) in anhydrous THF (30 mL) and add it dropwise to the stirred NaH suspension over 15 minutes.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

Alkylation: Add ethyl iodide (0.68 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Washing: Wash the combined organic layers with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Results |

| ¹H NMR | δ (ppm) ~7.5-8.0 (m, 2H, Ar-H), ~6.4-6.6 (d, 1H, Ar-H), ~4.8-5.2 (br s, 1H, NH), ~3.3-3.5 (q, 2H, CH2), ~1.2-1.4 (t, 3H, CH3) |

| ¹³C NMR | δ (ppm) ~158-160 (C), ~145-147 (CH), ~135-137 (CH), ~123-125 (q, CF3), ~115-117 (C), ~105-107 (CH), ~38-40 (CH2), ~14-16 (CH3) |

| Mass Spec. | Expected [M+H]⁺: 191.0791 |

Chromatographic Analysis

-

TLC: The pure product should appear as a single spot on the TLC plate with an appropriate solvent system (e.g., 20% ethyl acetate in hexane).

-

HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be >95%.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized product.

Safety, Handling, and Storage

5.1. Hazard Identification

-

The starting material, 2-amino-5-(trifluoromethyl)pyridine, can cause skin, eye, and respiratory irritation[4][5].

-

Sodium hydride is a flammable solid and reacts violently with water.

-

Ethyl iodide is a suspected carcinogen and should be handled with care.

-

The final product, this compound, should be handled with the standard precautions for novel chemical entities.

5.2. Personal Protective Equipment (PPE)

-

Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves[6][7].

5.3. Handling and Storage

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound. By understanding the mechanistic principles behind the reaction and following the outlined experimental and characterization protocols, researchers can confidently produce this valuable building block for applications in drug discovery and development. The importance of rigorous characterization and adherence to safety protocols cannot be overstated in ensuring the quality and reproducibility of the synthesis.

References

-

Fujikawa, K., & Ishii, A. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67–76. Retrieved from [Link]

-

Guedes, G. P., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 1-21. Retrieved from [Link]

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Liu, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Case Reports in Emergency Medicine, 2022, 9922258. Retrieved from [Link]

-

Wang, Y., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(22), 20514–20530. Retrieved from [Link]

-

Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4056. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. enamine.enamine.net [enamine.enamine.net]

physicochemical properties of N-ethyl-5-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-5-(trifluoromethyl)pyridin-2-amine: A Predictive and Experimental Approach

Introduction

In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridine (TFMP) derivatives represent a cornerstone structural motif.[1] The inclusion of the trifluoromethyl group is a well-established strategy for enhancing crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, a specific derivative within this class, is a compound of significant interest for its potential as an intermediate in the synthesis of novel bioactive molecules.[2]

Despite its importance, a comprehensive, publicly available dataset detailing the is notably scarce. For researchers and drug development professionals, this information gap presents a significant hurdle, as properties like lipophilicity, solubility, and ionization state are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile.

This technical guide addresses this challenge directly. As a Senior Application Scientist, my objective is not merely to collate existing data, but to provide a robust framework for both the prediction and the empirical determination of this compound's core physicochemical characteristics. We will delve into the causality behind experimental choices and present self-validating protocols that empower researchers to generate reliable, high-quality data in their own laboratories. This document serves as both a reference and a practical manual for characterizing this compound and similarly novel chemical entities.

Molecular Identity and Predicted Properties

A precise understanding of a molecule's identity is the foundation upon which all further characterization is built. Below are the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| Canonical SMILES | CCNCc1ccc(cn1)C(F)(F)F |

| InChI Key | (Generated upon synthesis and analysis) |

| CAS Number | Not readily available in public databases |

| MDL Number | MFCD11118753[3] |

Lacking extensive experimental data, we turn to computational models to establish a baseline prediction of the compound's properties. These in silico estimates, while not a substitute for empirical measurement, are invaluable for initial experimental design.

| Predicted Property | Estimated Value | Significance in Drug Development |

| logP (Lipophilicity) | 2.0 - 2.5 | Governs membrane permeability, protein binding, and metabolic clearance. A value in this range suggests good potential for oral absorption.[4] |

| Aqueous pKa | 3.5 - 4.5 | The pyridine ring nitrogen is expected to be weakly basic. This value dictates the molecule's ionization state at physiological pH (7.4), profoundly impacting solubility and receptor interaction.[5] |

| Aqueous Solubility | Low to Moderate | The trifluoromethyl group increases lipophilicity, which can decrease aqueous solubility.[6] Accurate measurement is critical for formulation and bioavailability studies. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the most critical physicochemical parameters. The methodologies are designed to be robust and self-validating.

Lipophilicity: n-Octanol/Water Partition Coefficient (logP)

Expertise & Causality: The partition coefficient (logP) is the measure of a compound's differential solubility between an immiscible non-polar (n-octanol) and polar (water) phase at equilibrium.[7] It is a critical surrogate for a molecule's lipophilicity. We use the "shake-flask" method, the gold standard for its direct measurement of the partitioning phenomenon.[8] n-Octanol is chosen as the organic phase because its properties are thought to reasonably mimic the lipid bilayers of cell membranes.[7] Accurate quantification in each phase, typically via HPLC-UV, is essential for reliable results.

Experimental Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases:

-

Pre-saturate HPLC-grade n-octanol with HPLC-grade water by mixing equal volumes and shaking vigorously for 24 hours at the experimental temperature (e.g., 25 °C).

-

Similarly, pre-saturate HPLC-grade water with HPLC-grade n-octanol.

-

Allow the mixtures to separate completely in separating funnels before use. This pre-saturation step is critical to prevent volume changes during the partitioning experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that is detectable by the chosen analytical method (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a suitable vessel (e.g., a 10 mL pear-shaped flask), combine 2 mL of the n-octanol stock solution with 2 mL of the pre-saturated water.[9]

-

Seal the vessel and shake or stir the biphasic mixture at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 2-4 hours).[9] Preliminary experiments should be run to confirm equilibrium is reached by sampling at various time points.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed overnight to ensure complete separation of the two phases.[9] Centrifugation at low speed can be used to accelerate this process and resolve any emulsions.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous layer using separate, clean syringes.[9]

-

Prepare a standard calibration curve for the compound using HPLC-UV.

-

Dilute the aliquots as necessary to fall within the linear range of the calibration curve and determine the concentration of the compound in each phase (C_oct and C_water).

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = C_oct / C_water.

-

The final value is expressed as its logarithm: logP = log10(P).

-

Workflow Visualization: logP Determination

Acidity Constant (pKa)

Expertise & Causality: The pKa value quantifies the strength of an acid or base. For this compound, the primary basic center is the pyridine ring nitrogen. Its pKa will determine the ratio of the neutral to the protonated (cationic) form of the molecule at any given pH. [10]This ratio is critical, as it influences solubility, lipophilicity (logD vs. logP), and the ability to interact with biological targets. [5]Potentiometric titration is a direct and reliable method for pKa determination, involving the gradual neutralization of the compound while monitoring the solution's pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO, to ensure solubility throughout the titration.

-

The solution should be prepared under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂.

-

-

Titration Setup:

-

Place the solution in a thermostatted vessel at 25 °C.

-

Use a calibrated pH electrode to monitor the pH of the solution continuously.

-

Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the acidic titrant in small aliquots, recording the pH after each addition once the reading has stabilized.

-

Continue the titration well past the equivalence point (the point of inflection on the titration curve).

-

-

Data Analysis and Calculation:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been protonated).

-

Alternatively, use the first or second derivative of the titration curve to determine the equivalence point more accurately. Specialized software can be used to fit the data and calculate the pKa.

-

Logical Relationship: pH, pKa, and Ionization

Properties of Structural Analogues

To provide a reasonable starting point for experimental work, we can examine the known properties of the parent amine, 5-(Trifluoromethyl)pyridin-2-amine (CAS 74784-70-6). The addition of the N-ethyl group is expected to increase the molecular weight and van der Waals forces, likely leading to a higher boiling point, while potentially disrupting crystal lattice packing, which may result in a lower melting point compared to the parent amine.

| Property | 5-(Trifluoromethyl)pyridin-2-amine | Expected Impact of N-ethylation |

| Physical State | Off-white crystalline powder [2] | Likely a solid or low-melting solid |

| Melting Point | 42 - 45 °C [2][11] | May be lower due to crystal packing disruption |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg [2] | Expected to be higher due to increased MW |

| Flash Point | 79.7 ± 27.3 °C [2] | Expected to be similar or slightly higher |

Handling and Safety Considerations

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from closely related trifluoromethyl-substituted aminopyridines provide essential guidance for safe handling. [11][12][13][14]

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [12]Avoid formation and inhalation of dust or aerosols. [12]Wash hands thoroughly after handling. [13]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. [11][12] * Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact. [11][12] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [11]* Potential Hazards: Based on analogues, the compound should be treated as potentially harmful.

-

Harmful if swallowed or in contact with skin. [11] * Causes skin irritation and serious eye damage/irritation. [11][13] * May cause respiratory irritation. [11]* First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [12][13] * In case of skin contact: Wash off with soap and plenty of water. [12] * If inhaled: Move the person into fresh air. [12] * If swallowed: Rinse mouth with water and consult a physician. [12]

-

Conclusion

This compound is a molecule with high potential as a building block in medicinal and agricultural chemistry. While its specific physicochemical data are not yet widely documented, this guide provides the necessary scientific framework and detailed experimental protocols to bridge that gap. By applying the methodologies for determining lipophilicity, solubility, and pKa, researchers can generate the critical data required to advance their discovery and development programs. The principles and procedures outlined herein are foundational for the characterization of any novel chemical entity, ensuring a data-driven approach to optimizing molecules for their intended biological application.

References

- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXg4wSz4S0Tp8HLeH8_PL-rDxsHe67akYL0WdkdNvrZ3w3lsnQ_HN4vvuXb8sGM0HoDVGZjND1GGpg46BXRvqxg24g_L-YgMEi8X6gis9-94ix2Ffs3JnQ7Ob9zvdzO6-A-9-MmHmO0_eD58fFUzWEWbWRTaBC0742f9nwTd1LwzRmb-wg5i94-XG_v62Fsi_ZVa8OKqiBIl5-Bj5H9XzOD4l84TCiJh0gudhVwC17-DcgjNxEHQ==]

- An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmJglsogbhHBRjlxAF-jQ56Cr_QSmIGo7QdpfzQc44u1iR3QW1UAbxSRBuqVmIq-jwEMTfNKW1UhkTRL-1HoWkUZPOLdN6pzt6l2RZXZjobV0yCI-_Ol7HiEjpyVbLcBVr9L-7P9Z58q-NM_pvCqX016Drkbj3VzXf0RaLtb2gCe7shCCVOzEuIhVTHH-N_KcvtfDBFCqBZgHO_Z-A4EvtihBP_wrTanJGREe41QcuA3yxPTHz9xv5a5Tec9rCye-cVSY4peNisw_oAm2qxeHthrHIRZx-TGAD4Bf_Az6sCQhUYrk1]

- SAFETY DATA SHEET - Acros PharmaTech Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCI7CVHp4e4CvkTJP2Vt9hHfc8ndP0ctMtVn9enCp8HZ46n1cc30C65Fk2gC1Ex4zX77b6kWvpOcPM4Yq8dMogsJ8h8UllRsLsBsR0yc1KIPC6fPPS0LqMixTf79Q3-SLIfPQw08CSrePXJsdEvVOPow==]

- Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVU5XtnbT8lBusCQbBte3uqBxq23ECLNee8wP3J8U88V-S3KwqCHwonwWXPSApgoWSsGB5Y5c29nFm_3XoF4f9cCcwo7HWQia0lYeLLuYJUAhuUDfLt6A3kYkCoHn1-4HpRAe86ThXr6NBDiKIqdEK2tl_UKhTSRp7TiFC4ur9k8MouJEA7Tuj6MG_C5xsXQbVBycxoz9lf00Pfkz2SmdTl4R6-ga9tw==]

- N-[2-(2-fluorophenyl)ethyl]-5-(trifluoromethyl)pyridin-2-amine - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCAqGnVJA-N-qL31iB49LVpo1GYqOgstyfLyLrfsQXQrVCpoznb-jGxc7B4Wm1aVuzftUPSq2KBBNdyjbNdBdjBEf5D_f-AkvF97JEoT7S9OY9C-c7BL3syujeREsQBd0q2183Clca8--_-52e-XG7ULP8cRmDfiRD3IEUMKX9_lYz]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP8G8DfJyBp-_hIfvQYDvcV71Bx8tQ7if18GOzQUoyG7du8EC7w9btRD3ZTOmk_kgcH4Cml82A2_73p10-UGzOflRlT93pWwDtO3ZI1yzN1UjPDnWuQYldFeum1Wdfe6gIFMeOVhmlsSKLhmntLMvKXlFX5dqpzpG17S3bnLsUtFmcrqpwDrcPSHIyG8Ab12REPomVVY48vrymntcJ5Q-oSd0oM3ESctdSZO1BYAeYVDsvDhTuBHo-fymffUEQ]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh8gCz3X7jSwN8-4trCTe1VqZQwJAdCacXw6dYl5BAsZMrTHbBz6BxclbEONWfuZkOKDGy0i_Xjj_Tkw0hYEZLl7eya3QGFDmPO7ttmFKpKytokGuq03IrEnmSg1vFuFzD2TOrAw3T4h4YhCL8NjgfRArqrR1UrOeUYfj1r681]

- Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy | Protocol Preview - JoVE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFWoLcvvxTysZ5m68TjNHvHoYd_WjI6RchINwTP-ghdcEYkl1brzGP9bTL_KGoVkWSy0d4qqQmskOqwTKwJ0_tSYQ_CJ8ojrQ0UapSdkbH6TCU1KwH4MmMOs5MbVxmQgDEB51Io_s=]

- N-Ethyl-5-(trifluoromethoxy)pyridin-2-amine - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhnntdu0ktM17cAMMEfCtXP55ckekrcgBbRJNf4jWpWwYBk3P0al2s16xaXk5p-bSppzJZtQl14uTKGR6aJiaVREHZWL3kndq_VXyjGhyU8cS4BKLX-h4H-V39zvhzvbmQUXvRyRhMCcBPryqVfg==]

- Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqsU8x_p3CbNJ_bD-MMTt_sQ6J3Yxv3PP-cWgD58PDTkUWGICFkwLVijy4tulVvJ4xh-Ua3zQL0nsVRGz8HXltB8IB31roAichDpC616mWCk-mTqvKU9x46CYn9DgDgJg5xDSJR7zZjmdit7PYcHYeU6d2NZIGzVCzlsuOqCXV6u4lffXWvwP2aiTki_h0kSxRxkIxOyV2y-WGxxYYgDPvqHOzWaaADzuRj1M9QEXFS-oHnvMDWtErl6Otyvhh1JBovrzoY_DtpPQSvCNh5WBYGXF2nKUvFglH4u8=]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI2wqPDFaZMZRB4qh9oueUOfAUikFg0ntm2rICD5g6kXyfR5dqfG2ocn0JzCdxXIy_Vyh9QGsWG57eenoQoXe3MP3teIVvqGlGTW2AQMkORnDrz59SQmiMYtfgxv0OqTHhiiL5tyrSerZweEw=]

- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDsEHAltguK5Fwdp8OzE-eCJvNVGcdrXeD7l4Lieri27WVC9pRl_W8RGTrVoz6NB7WDV1a1RphDK6M42TtKM7b7leIZEW46drm0CdmyEOIE6hlit28TDsgZWkB7T26ma3mAFwlzdz-e1hBE6cZs13MjDJV6imsPPX-8FtvnwwfjKhMloD-Sg==]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay - National Institute of Environmental Health Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo4Zxya_3AxiSBKBHJ9TGkGlHPVMk4Li5H0iP2C9BRh2jTyE0xjz3TWyK0wrU_kJRd0HtVSrHj3jB3DFwkHNwgrdFPlWmcTZYzYGKrBG1XZgVfwpHbHgZQNsdEQATUz7nmV6Rvx026809vBRekHi_ODiPF0pSScE9Z-E5l3jPsrX46WWxC978DFNSrP0O7Wq6YYY-KLx7pGbt9SJllpJOy]

- N-ethyl-3-(trifluoromethyl)pyridin-2-amine Product Description - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFar9xta9cNbWO_6IF_9o__UWoW9GvOgqdZdbKVnkKknzEFhlw9kXy8BsiAyEFL70QOVvxeRwmLrmv829wCMJOZtfpOFF-3tzmcOW7Q8A09WLGdO0CB6O89AISzG6RiRBn7ky7cFqhyGWyayIMIlJTE9wgkj1hwwpGs6pS0xWcVreS9]

- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Z6jSARHlxkEbT8TQq08w-ZAB2_ZCU0IsDe7xxMkh9NU4Hv36qqNzcd4o7AWE5wcyw94d4F0oeIoR_KohsWmr7SBdT_NUaBLLYDVp_Hb8WwrpA8quosk1P5xQHGIOkXPh2PhWH8zgWJeGCSw3MiOtDg7jT06C7iKS_3Y9FybVyxMx2o7y-A==]

- This compound - Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4zfQSeoFmjL2r4Ky5KJAypreB6hsN3gKf5XRmRVNuRiJnRA3uVYJKW2D2zgVkkwXGkwDOfAkTF5MOpfxIGvNU3JVmgckmrY6SzlWUU-v2g19nibCFVofF07EhiNaLEJjDJBFTQfL28wdJ4kx31FdysfLUuw==]

- 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGyBF6FwwWUXUsx1v383xThhsr0WX8jDG_4HGexU34BCGo-TgbuSjnateX-dzes2xKMidxKvE64GQFoj6xaxdRQQhAbFVKdOiKYLqPdjD5CB_jSxUPHTEmdhk8gbsU1wYgoXawY3n7JXcsjLsTU0e4aknkJxXz6Ux-wHoD2563mCtumzpu80xE7lo4AfqsHhA=]

- 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | C6H4F3N3O2 | CID 10608391 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1H-38VlLnXiyin_Cbk9Mb0x7LX5GaHQ4pagJSlOlDt8WgNcktQW-dYOohSnWEnZNl14o5fHLsreeRfo4dJQ0XPhockrKIz2NaYx8CaD3TdQGhJyoHsiTHWqJY0A0AECS-9njQ-EE3v3HGfIzY]

- 5-Amino-2-(trifluoromethyl)pyridine 96 106877-33-2 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa3RewnRR5o7Pl1_cKSE9pxwqTigvf_ZB8mQ9Jkcr-NLEHR3hKhks6Ft5WobnO7yJSaDgqGY1Ou4VXQ7FluqMRkGKPMKhXRpluzAtnv-CRyEvfYFw0LCtm_S2r0eSIAl-M81x05El6bkq0Xf7ZW6Q60KeM4g==]

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - Journal of Chemical Education. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErzwWF7sk9O9fzlatUL3LV-ozKGY3jnocyQGBYZLPe5pIX2ig7Kzyp4Kx6HOTgT_eXg1IIAJLAlQSQxWRZofSSmrMD24pOBSD8I3xU6aI1S31bH6mqzTDkJGEr7a-rdHuk34Tr3Q==]

- A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAHnRWNNPWW4DeXbMHn6k7CngpJbAFcw5fM2t1os3Vqv0YqkQHPbp5yxOaQGMTnadb1occ3l1_gCG6CjZsJQ6LFcws3ds7f4yqGVHYTcIgaCR-iFIXgLp0J37o62xYhU6QdikIGm9HONekusU=]

- logP (Partition Coefficient) and Lipid Solubility of Drugs - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMNXGaaDgP4eRQ3_AorMm3Vl2PpJifCGVzc0CSa1N898SVBxJzOdGqxw5_Ze8ZO1_dlxTlU0-v5GV9JqvOKjnrVrDBrih42mwbuorFQX3ZSHapXPXOHqzFJi6JDtn-069URHJyelw=]

- N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide - CAS-338406-31-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-UbT4K34xwsC-vE-KR21BPHMyhigj0fV677LJ8HCwkqVYj0F8wYi40qocq4jnnSAg52P1koAP26J_ua45zKe-SVQ-Dle-AlDPM08rXCfGKn3GIRkbBznwY39i0Tm9j5VuK9w3KZSqWQw9]

- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Safety Data Sheet - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZHvnGM_Uau3EN1eSeXTKXzx1DmKfP8n2IGKL9QJEJg1AqkS9g17Zd2k24_LdonXzSTZ_3vcxDB5EUeRQ7C7hNwke9RoG7bc0XApuiUhStblsOOv-AryrfdNC25fzHy7lhQFQjUnowDypFT42eyWapGIIY6CsDXZwUrTxUHw4=]

- 5-(Trifluoromethyl)pyridine-2-thiol 97 76041-72-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsgdrD7Uznzao3SuvzDOZY0iV39WKYzoYct9KLhayjYfRAdbBFVjeYbYYMg0wzqSFvJ7ibGDH02r-6jKZZZiBdHCZL97KjB2WtrOATd6Y-CKq_Rla12MFgvHLP1AKRyhw6cTK7duuVmv8Z34FfhGrOTjPYYQ==]

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjOPoDIPgSziQKnarJiyrl1TmvxR3BD1g9tyYBimwQs9FU6qoyzE8kagxLjOmSJ_GFW3hwTJ3X-ECwbMyR8lCrm_Kl_HaFKzgRZjMTrD3iCEbzUbIcAXcTyZPxm6LDgGmf9fyqB6VQD7glsLYUGOr8X22DagbynxcKgVsaXYuae_eoAqtLzOm35W-xwuOSXP4G7tWKz_tP8LfBdQtDtXA-HmFo31i4gM7lvmT4]

- Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6YPL8kbUsBfjUeT74JDgVpyfdLgt0MsvbEqzEaL0doAgSiUf0Hney4v3lzTZgPQoaJcr5p_8OcPDNu_s2c5Sl8z2jcPFFTSF2cvVrQAv6x00IPH2PvLGezT1DjQx989QvewZ-U2wh9xx8H640vKRajDEG5w7UuisQMvi0DvkuHL9q3cHGsYU6EEysv2gIUjWfVk=]

- US Patent for Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9CvXBmTt4NEoF08OoWRMHl_zdJtXFuEpkLoYDfUyZi1p67KBcTkl3unDpV8lyJ72lywLBit8M3qqlHi-aNimQ5OkUOBbHcFtth-DROj7n6qiwhgI1pY12qpw6u6GoGcRdxIdY_XbHqNDHUw==]

- pKa values bases - Chair of Analytical Chemistry, University of Tartu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwMODJyiX8aMt01dmGtUZhlb-XEdlS6KFHmhqlRVnZVlHkoI5PI3MPGhbQti2F6BCq6p_T1VyUw1fLwzF0q8_ApN6Br9w9FzKHNsORGp9hgzQ00iWnY_-V-3406-QtyR2psPKmNIiLhyQWFkbZQg==]

- N-Methyl-5-(trifluoromethyl)pyridin-2-amine - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUpRd8GsrjjRZskR0dAeTP1xosTG_WoPQN8-W3ONh4JJlh6hA3wva403ITb_5AZdWkpi57tKP5GPvRzV9cR7eTbuRdZ0CpF0iRvlRzdCsgRz_2_-aX9LeVAZeOoUzIfkWWi36WemhOKiFR0a4n]

- pKa Data Compiled by R. Williams - Organic Chemistry Data. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB7buhOeyAAEexsWB5_MLVsruvHQfK5v7nNMpFm66ex0V3EAyWaPepAHnwZzQXBmFLVBoYc350diXS3ll_oqYAEo0dak1JsLJpw-BQrvuxisvAmG7hiDSwZLeMAgrV1aPEwZ6Lhhjrak7DIxbYl880_pgbEVwLPZBT5Zc4x7tDH5bFACLqmpRizo9JB05VMlsXC23PQSqpZM=]

- pKa Data Compiled by R. Williams page-1 pKa Values INDEX - Organic Chemistry Data. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7TxS7yTlMBbc1R9KZgluaWvIMXwYZx5t8bUaJNb-qdH-HjPFaaDoCA3LHvivlBXHnQ9u4kTnzy0f3C4HyABxlJdFcrgmjbeXq4fGhTF_nuBTJCd6ha3t6Z7qxvwK_vRJ6qD4eTL6zShpVvsNRKHmyeKhtRWOCpBoBbBM8JBj68w1BaA==]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound [chemdict.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. youtube.com [youtube.com]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Trifluoromethylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery and Crop Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine ring has given rise to a class of compounds with profound biological activities, spanning from life-saving pharmaceuticals to innovative agrochemicals. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of trifluoromethylpyridine (TFMP) derivatives. We will delve into the physicochemical properties conferred by the trifluoromethyl moiety that make this scaffold a cornerstone in modern medicinal chemistry and crop science. This guide will explore the diverse applications of TFMP derivatives, including their roles as kinase inhibitors in oncology, novel antibacterial agents, and potent herbicides, insecticides, and fungicides. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) studies are presented to equip researchers with the knowledge to design and develop next-generation TFMP-based compounds.

Introduction: The Power of Fluorine in Heterocyclic Chemistry

The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, into organic molecules has revolutionized the fields of medicinal chemistry and materials science.[1] The unique physicochemical properties of the trifluoromethyl group, such as its high electronegativity, strong electron-withdrawing nature, and significant lipophilicity, can dramatically alter the biological and physical characteristics of a parent molecule.[2] When appended to a pyridine ring, a privileged scaffold in its own right, the resulting trifluoromethylpyridine (TFMP) moiety imparts a unique combination of properties that enhance drug-like characteristics.[2][3][4] These enhancements include:

-

Increased Lipophilicity: Facilitates improved cell membrane permeability and bioavailability.[2]

-

Enhanced Metabolic Stability: The robust C-F bond resists metabolic degradation, prolonging the in vivo half-life of the drug.[2]

-

Improved Binding Affinity: The trifluoromethyl group can engage in unique interactions with protein targets, leading to more potent and selective binding.[2]

-

Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[2]

These advantageous properties have led to the widespread application of the TFMP scaffold in the development of a diverse range of bioactive compounds.[3][5][6]

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of TFMP derivatives is a critical aspect of their development and can be broadly categorized into two main strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Building Block Approach: Cyclocondensation Reactions

One of the most common methods involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This "building block" approach offers a high degree of flexibility in introducing various substituents onto the pyridine ring. Commonly used trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoroacetoacetate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[5][6]

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative via Cyclocondensation

This protocol outlines a general procedure for the synthesis of a substituted 4-(trifluoromethyl)pyridine via a Hantzsch-like pyridine synthesis.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Aldehyde (R-CHO)

-

Ammonium acetate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol.

-

Add ammonium acetate (1.5 eq) to the mixture.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Causality: The Hantzsch reaction is a classic method for pyridine synthesis. The use of ethyl 4,4,4-trifluoroacetoacetate as a key building block ensures the incorporation of the trifluoromethyl group at the desired position. Ammonium acetate serves as the nitrogen source for the pyridine ring.

Direct Trifluoromethylation and Functionalization

An alternative approach involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring or the functionalization of a readily available trifluoromethylpyridine intermediate.[5][6] For instance, 2-chloro-5-(trifluoromethyl)pyridine is a versatile intermediate used in the synthesis of numerous agrochemicals.[5][7]

Biological Activities and Therapeutic Applications

The trifluoromethylpyridine scaffold is a versatile platform for the development of a wide array of biologically active molecules, with significant impact in both medicine and agriculture.

Pharmaceutical Applications

A significant area of research has focused on the development of TFMP derivatives as potent kinase inhibitors for cancer therapy.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The TFMP moiety can enhance the binding affinity of inhibitors to the ATP-binding pocket of kinases.

For example, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both of which are important targets in acute myeloid leukemia.[8] Similarly, 5-(trifluoromethyl)pyrimidine derivatives have been designed as epidermal growth factor receptor (EGFR) inhibitors for the treatment of non-small-cell lung cancer.[9] Furthermore, a brain-penetrant pan-class I PI3K/mTOR inhibitor, PQR309, featuring a 2-amino-4-(trifluoromethyl)pyridine moiety, is currently in clinical trials for solid tumors.[10]

Signaling Pathway: PI3K/mTOR Inhibition by a TFMP Derivative

Caption: Inhibition of the PI3K/mTOR signaling pathway by a trifluoromethylpyridine derivative.

The TFMP scaffold has also been explored for its potential in developing novel antimicrobial agents. The lipophilicity conferred by the trifluoromethyl group can enhance the penetration of bacterial cell membranes, leading to increased efficacy.[2] For instance, certain trifluoromethylpyridine amide derivatives containing sulfur moieties have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae.[11][12] In the realm of antiviral research, Tipranavir, an anti-HIV drug, is a non-peptidic protease inhibitor that showcases the successful application of this scaffold.[1]

Agrochemical Applications

Trifluoromethylpyridine derivatives have made a substantial impact on modern agriculture, with numerous commercialized products used for crop protection.[3][5][6]

Several TFMP-containing compounds exhibit potent herbicidal activity.[3] Fluazifop-butyl, one of the first herbicides incorporating a TFMP substructure, acts as an acetyl-CoA carboxylase (ACCase) inhibitor and is effective against perennial grass weeds.[5][6][7] Other examples include Flazasulfuron, a sulfonylurea herbicide, and derivatives that act as protoporphyrinogen oxidase (PPO) inhibitors.[5][7][13]

The TFMP moiety is a key component in a number of modern insecticides.[3] For example, novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety have shown excellent insecticidal activity against pests like Mythimna separata and Plutella xylostella.[14][15] Sulfoxaflor is another commercially successful insecticide that targets sap-feeding pests.[7]

The fungicidal properties of TFMP derivatives have also been well-established.[3] Fluazinam is a potent fungicide that interferes with the respiration of fungi.[7] More recently, acrylamide derivatives containing trifluoromethylpyridine have been synthesized and shown to have significant antifungal activity against various plant pathogens.[16] Additionally, some TFMP derivatives have demonstrated nematicidal activity.[3]

Data Summary: Biological Activities of Representative Trifluoromethylpyridine Derivatives

| Compound Class | Example | Target Organism/Cell Line | Biological Activity | Reference |

| Pharmaceuticals | ||||

| Kinase Inhibitor | PQR309 | Cancer Cell Lines | Pan-class I PI3K/mTOR inhibitor | [10] |

| Kinase Inhibitor | 5-Trifluoromethyl-2-aminopyrimidine derivative | MV4-11 cells (AML) | Dual FLT3/CHK1 inhibitor | [8] |

| Kinase Inhibitor | 5-(Trifluoromethyl)pyrimidine derivative | A549, MCF-7, PC-3 cells | EGFR inhibitor | [9] |

| Antibacterial | Thioether-containing TFMP amide | Xanthomonas oryzae pv. oryzae | Antibacterial | [11][12] |

| Antiviral | Tipranavir | HIV | Protease inhibitor | [1] |

| Agrochemicals | ||||

| Herbicide | Fluazifop-butyl | Perennial grass weeds | ACCase inhibitor | [5][6][7] |

| Herbicide | Flazasulfuron | Broadleaf and grass weeds | ALS inhibitor | [5][7] |

| Insecticide | 1,3,4-Oxadiazole containing TFMP | Mythimna separata, Plutella xylostella | Insecticidal | [14][15] |

| Insecticide | Sulfoxaflor | Sap-feeding insects | Insecticidal | [7] |

| Fungicide | Fluazinam | Fungi | Respiratory inhibitor | [7] |

| Fungicide | Acrylamide containing TFMP | Phomopsis sp. | Antifungal | [16] |

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on TFMP derivatives has led to a deep understanding of their structure-activity relationships. For instance, in a series of insecticidal 1,3,4-oxadiazole derivatives, it was found that electron-withdrawing groups on an attached benzene ring could enhance insecticidal activity.[14] Similarly, in herbicidal compounds, the position of the trifluoromethyl group on the pyridine ring can significantly impact efficacy and crop selectivity.[3]

The future of TFMP chemistry remains bright, with ongoing efforts to discover novel derivatives with improved potency, selectivity, and safety profiles. The exploration of new synthetic methodologies will undoubtedly expand the accessible chemical space for these valuable compounds. As our understanding of biological pathways deepens, the rational design of next-generation TFMP derivatives will continue to address unmet needs in both medicine and agriculture.

Workflow: Rational Design of Novel TFMP Derivatives

Caption: A workflow for the rational design and optimization of trifluoromethylpyridine derivatives.

Conclusion

Trifluoromethylpyridine derivatives represent a remarkable class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group onto the pyridine ring has proven to be a highly effective strategy for enhancing the potency, metabolic stability, and overall drug-like properties of these molecules. From combating cancer and infectious diseases to ensuring global food security through advanced crop protection, the TFMP scaffold continues to be a cornerstone of modern chemical research and development. This guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these fascinating molecules, with the aim of inspiring further innovation in this dynamic field.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018). RSC Publishing.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Trifluoromethylpyridine: Its chemistry and applic

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Publishing.

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. (2024).

- Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. (n.d.). PubMed.

- The commercial insecticide containing trifluoromethyl pyridine. (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).

- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers.

- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025).

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). RSC Publishing.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.).

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC - NIH.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. (n.d.).

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). PMC - NIH.

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2025).

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 12. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanism of Action for N-ethyl-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Preclinical Research

Abstract

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated aminopyridine derivative. While its direct mechanism of action (MoA) is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the MoA of this and other novel small molecules. The guide outlines a logical, multi-pronged approach encompassing target identification, target validation, and downstream pathway analysis. Detailed, field-proven experimental protocols are provided, along with data interpretation strategies and visual workflows to facilitate a robust preclinical research program. This document serves as a roadmap for transforming a novel chemical entity from a compound of unknown function into a well-characterized therapeutic lead or research tool.

Introduction to this compound and the Challenge of MoA Elucidation

This compound belongs to the class of trifluoromethylpyridines, which are key structural motifs in numerous active agrochemical and pharmaceutical ingredients.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group, combined with the characteristics of the pyridine moiety, often result in significant biological activity.[1][2] While some aminopyridine derivatives are known to act as, for example, antagonists for the androgen receptor or inhibitors of bacterial phosphopantetheinyl transferase, the specific biological role of this compound remains to be elucidated.[3][4]

The process of determining a novel compound's MoA is a cornerstone of drug discovery and chemical biology.[5][6] It is a systematic investigation to understand the molecular interactions and subsequent biological effects that a compound elicits. A thorough understanding of the MoA is critical for assessing a compound's therapeutic potential, predicting potential side effects, and guiding lead optimization efforts.[6][7]

This guide provides a structured and experimentally-driven approach to unravel the MoA of this compound, a process that is broadly applicable to other novel chemical entities.

A Strategic Workflow for Mechanism of Action (MoA) Determination

The elucidation of a compound's MoA is a multi-step process that begins with identifying its molecular target(s) and culminates in a comprehensive understanding of the downstream cellular pathways it modulates.[5][8] Our proposed workflow is divided into three key phases: Target Identification, Target Validation, and Pathway Analysis.

Caption: A comprehensive workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Target Identification

The initial and most critical step is to identify the direct molecular target(s) of this compound. A combination of computational and experimental approaches is recommended to generate and prioritize a list of candidate targets.[5][8]

-

In Silico Target Prediction: Computational methods can predict potential targets based on the compound's chemical structure by comparing it to libraries of known ligands for various proteins.[7][9] This approach can provide initial hypotheses at a low cost.

-

Affinity-Based Protein Profiling (AfBPP): This is a powerful experimental technique to directly identify binding partners from a complex biological mixture, such as a cell lysate.[10] The compound is typically immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins, which are then identified by mass spectrometry.[11][12]

-

Phenotypic Screening: This approach involves screening the compound across a panel of cell lines and observing its effect on cellular phenotypes, such as cell viability, morphology, or the expression of a reporter gene.[13][14] The resulting phenotypic fingerprint can be compared to databases of compounds with known targets to infer the MoA.

Phase 2: Target Validation

Once a list of putative targets is generated, it is crucial to validate these interactions to confirm that they are direct, specific, and relevant to the compound's biological activity.[9][13][15]

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of the compound-target interaction.[14][16][17][18][19][20][21] These are label-free methods that use purified protein and the compound of interest.

-

Cellular Thermal Shift Assay (CETSA): CETSA is a cell-based assay that can confirm target engagement in a physiological context.[22] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

-

Genetic Approaches: Modulating the expression of the candidate target protein using techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown can establish a causal link between the target and the compound's observed phenotype.[13][23] If the cellular effect of the compound is diminished upon target knockdown, it provides strong evidence for on-target activity.

Phase 3: Downstream Pathway Analysis

With a validated target in hand, the next step is to elucidate the downstream signaling pathways that are modulated by the compound-target interaction.[6]

-

Transcriptomics (RNA-seq): RNA sequencing provides a global view of changes in gene expression following treatment with the compound.[24] Pathway analysis of differentially expressed genes can reveal the biological processes that are affected.[25][26][27][28]

-

Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can identify changes in protein abundance, while phosphoproteomics specifically measures changes in protein phosphorylation, a key event in many signaling pathways.

-

Cell-Based Functional Assays: Based on the transcriptomic and proteomic data, specific cell-based assays can be developed to measure the activity of key nodes in the implicated pathway (e.g., enzyme activity assays, reporter gene assays).

Hypothetical Mechanism of Action Based on Structural Analogs

Given that aminopyridine derivatives have a wide range of biological activities, we can hypothesize a potential MoA for this compound to guide initial investigations.[29][30] For instance, many substituted pyridines are known to interact with kinases, G-protein coupled receptors (GPCRs), or ion channels. The trifluoromethyl group can enhance binding affinity and metabolic stability.

A plausible, yet unproven, hypothesis is that this compound acts as an inhibitor of a specific kinase. This hypothesis can be initially tested by screening the compound against a panel of kinases.

Caption: A hypothetical signaling pathway where the compound inhibits a target kinase.

Detailed Experimental Protocols

Protocol 1: Affinity-Based Protein Profiling (AfBPP)

Objective: To identify the protein binding partners of this compound from a cell lysate.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). A control probe with a similar structure but lacking affinity for the target should also be synthesized.

-

Cell Culture and Lysis: Culture a relevant cell line to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with the biotinylated compound.

-

As a negative control, incubate a separate aliquot of the lysate with beads coupled to the inactive control probe.

-

As a competition control, incubate another aliquot of the lysate with the biotinylated compound in the presence of an excess of the free, unmodified this compound.

-

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

-

For protein identification, perform in-gel trypsin digestion of the protein bands that are specific to the active probe and analyze the resulting peptides by LC-MS/MS.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics of this compound to a purified candidate target protein.[16][18][19][20][31]

Methodology:

-

Chip Preparation: Immobilize the purified candidate target protein onto a sensor chip.

-

Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer. A concentration range that brackets the expected dissociation constant (Kd) should be used.

-

Binding Measurement:

-

Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time.

-

Include a buffer-only injection as a control.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

| Parameter | Description | Typical Value Range |

| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |

| kd (s⁻¹) | Dissociation rate constant | 10⁻⁵ - 10⁻² |

| Kd (M) | Equilibrium dissociation constant | 10⁻⁹ - 10⁻⁵ (nM to µM) |

Protocol 3: RNA-Seq for Downstream Pathway Analysis

Objective: To identify global changes in gene expression in response to treatment with this compound.[24]

Methodology:

-

Cell Treatment: Treat a relevant cell line with this compound at a concentration determined from cell viability assays (e.g., IC50). Include a vehicle-treated control.

-

RNA Extraction: Harvest the cells at a suitable time point and extract total RNA.

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and sequence them on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome and quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon compound treatment.

-

Use pathway analysis tools (e.g., GSEA, DAVID) to identify biological pathways and gene ontologies that are enriched in the list of differentially expressed genes.[25][27][28]

-

Conclusion and Future Directions

This technical guide provides a robust and systematic framework for the elucidation of the mechanism of action of this compound. By following the proposed workflow of target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The detailed protocols for key experiments such as affinity-based protein profiling, surface plasmon resonance, and RNA-seq offer practical guidance for the execution of these studies.

The successful identification and validation of the molecular target and its associated signaling pathway will be a pivotal step in the development of this compound as a potential therapeutic agent or a valuable chemical probe for biological research. Future studies should focus on in vivo validation of the MoA in relevant animal models of disease.

References

- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Institutes of Health.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central.

- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI.

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.

- Target identification and validation | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.

- Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.

- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PubMed Central.

- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol.

- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.).

- Isothermal Titration Calorimetry (ITC). (2025, July 6). Protocols.io.

- Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (n.d.). PubMed Central.

- Target Validation. (n.d.). Sygnature Discovery.

- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Radiations.

- A General Framework for Elucidating the Mechanism of Action of a Novel Compound. (n.d.). Benchchem.

- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).

- Target identification and validation in research. (n.d.). WJBPHS.

- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.

- Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021, July 12). Bioinformatics.

- RNA-Seq Data Pathway and Gene-set Analysis Workflows. (2021, May 19).

- Isothermal Titration Calorimetry. (n.d.). The Huck Institutes.

- Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7).

- (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (n.d.). ResearchGate.

- PathwaySeq – Pathway analysis for RNA-Seq data. (n.d.).

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.

- A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data. (2021, March 17). MDPI.

- General schemes of affinity‐based protein profiling. a) The compounds... (n.d.). ResearchGate.

- Protocols. (n.d.). Broad Institute.

- Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. (n.d.). PubMed Central.

- Synthesis and biological screening of substituted 2-aminocyano pyridines. (2025, August 6). ResearchGate.

- A Beginner's Guide to Analysis of RNA Sequencing Data. (n.d.). PubMed Central.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PubMed Central.

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.

- Multiplexed protein profiling by sequential affinity capture. (n.d.). PubMed Central.

- Hands-on: 3: RNA-seq genes to pathways / 3 - Galaxy Training! (2018, December 31).

- Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. (n.d.). Journal of Medicinal Chemistry.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- This compound. (n.d.).

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024, November 28). PubMed.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. mdpi.com [mdpi.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 19. nicoyalife.com [nicoyalife.com]

- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. wjbphs.com [wjbphs.com]

- 24. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]

- 26. rna-seqblog.com [rna-seqblog.com]

- 27. mdpi.com [mdpi.com]

- 28. Hands-on: 3: RNA-seq genes to pathways / 3: RNA-seq genes to pathways / Transcriptomics [training.galaxyproject.org]

- 29. researchgate.net [researchgate.net]

- 30. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 31. bioradiations.com [bioradiations.com]

Spectroscopic Elucidation of N-ethyl-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Researchers

Introduction

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a bioisostere for the ethyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The ethylamino substituent further introduces a site for potential hydrogen bonding and modification. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of an electron-donating ethylamino group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring dictates the distinct spectroscopic signature of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the absence of readily available experimental data, the following chemical shifts are predicted based on established computational models.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group, and the amine proton.

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ~8.2 | Doublet | ~2.0 | H-6 |

| ~7.6 | Doublet of Doublets | ~8.5, 2.0 | H-4 |

| ~6.4 | Doublet | ~8.5 | H-3 |

| ~4.8 | Broad Singlet | - | NH |

| ~3.4 | Quartet | ~7.2 | -CH₂- |

| ~1.2 | Triplet | ~7.2 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Region: The pyridine ring protons (H-3, H-4, and H-6) are expected to appear in the downfield region due to the aromatic ring current.

-

H-6: This proton is ortho to the ring nitrogen and is expected to be the most deshielded of the aromatic protons. It should appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. The larger coupling constant arises from the ortho coupling with H-3, and the smaller coupling from the meta coupling to H-6.

-

H-3: Being adjacent to the electron-donating amino group, H-3 is expected to be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4.

-

-

Amine Proton (NH): The chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet.

-

Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of approximately 7.2 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~158 | C-2 |

| ~145 | C-6 |

| ~135 (quartet, JCF ≈ 34 Hz) | C-5 |

| ~130 | C-4 |

| ~124 (quartet, JCF ≈ 272 Hz) | -CF₃ |

| ~106 | C-3 |

| ~38 | -CH₂- |

| ~15 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons of the pyridine ring are influenced by the substituents.

-

C-2: Attached to the amino group, this carbon is expected to be significantly downfield.

-

C-6: Adjacent to the ring nitrogen, C-6 will also be deshielded.

-

C-5: The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

C-4 and C-3: These carbons will have chemical shifts influenced by their position relative to the nitrogen and the substituents.

-

-

Trifluoromethyl Carbon (-CF₃): This carbon will exhibit a strong quartet with a large carbon-fluorine coupling constant.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| **Predicted Frequency Range (cm⁻¹) ** | Vibration | Intensity |

| 3350 - 3310 | N-H Stretch | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| 1620 - 1580 | C=C and C=N Ring Stretch | Strong |

| 1350 - 1250 | C-N Stretch | Strong |

| 1300 - 1100 | C-F Stretch | Strong, Broad |

Interpretation and Rationale:

-

N-H Stretch: A characteristic absorption for the secondary amine is expected in the region of 3350-3310 cm⁻¹.[4]

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1620-1580 cm⁻¹ range.

-

C-N Stretch: A strong band corresponding to the stretching of the aromatic C-N bond is anticipated.

-